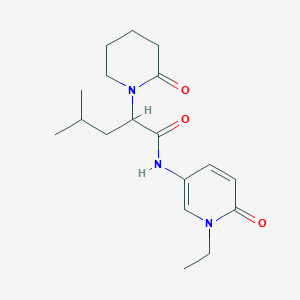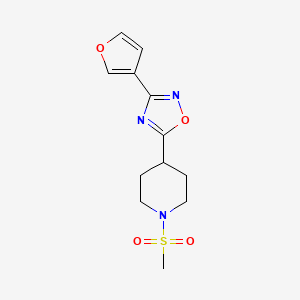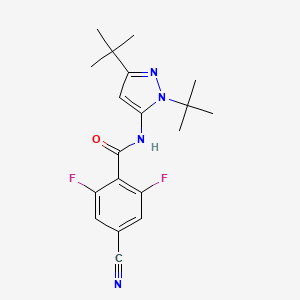
N-(1-ethyl-6-oxopyridin-3-yl)-4-methyl-2-(2-oxopiperidin-1-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ethyl-6-oxopyridin-3-yl)-4-methyl-2-(2-oxopiperidin-1-yl)pentanamide is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-6-oxopyridin-3-yl)-4-methyl-2-(2-oxopiperidin-1-yl)pentanamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyridine ring: Starting from a suitable pyridine precursor, such as 3-acetylpyridine, which undergoes alkylation to introduce the ethyl group at the 1-position.
Formation of the piperidine ring: A piperidine derivative can be synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.
Coupling reactions: The pyridine and piperidine derivatives are then coupled using amide bond formation techniques, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-6-oxopyridin-3-yl)-4-methyl-2-(2-oxopiperidin-1-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the ethyl group or the piperidine ring.
Reduction: Reduction reactions could target the carbonyl groups in the pyridine or piperidine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe in biochemical assays or as a precursor for bioactive compounds.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-(1-ethyl-6-oxopyridin-3-yl)-4-methyl-2-(2-oxopiperidin-1-yl)pentanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(1-ethyl-6-oxopyridin-3-yl)-4-methyl-2-(2-oxopiperidin-1-yl)butanamide: Similar structure but with a shorter alkyl chain.
N-(1-ethyl-6-oxopyridin-3-yl)-4-methyl-2-(2-oxopiperidin-1-yl)hexanamide: Similar structure but with a longer alkyl chain.
Uniqueness
The uniqueness of N-(1-ethyl-6-oxopyridin-3-yl)-4-methyl-2-(2-oxopiperidin-1-yl)pentanamide lies in its specific combination of functional groups and ring systems, which may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(1-ethyl-6-oxopyridin-3-yl)-4-methyl-2-(2-oxopiperidin-1-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-4-20-12-14(8-9-16(20)22)19-18(24)15(11-13(2)3)21-10-6-5-7-17(21)23/h8-9,12-13,15H,4-7,10-11H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSWNFNONVBTJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=CC1=O)NC(=O)C(CC(C)C)N2CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(7-Methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7042675.png)
![N-[[1-hydroxy-3-(trifluoromethyl)cyclohexyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7042683.png)
![N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7042684.png)
![N-[5-(dimethylamino)pyridin-2-yl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-1-carboxamide](/img/structure/B7042690.png)
![4-chloro-N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-2-methylbenzamide](/img/structure/B7042694.png)
![[4-(2-phenylpyrimidin-4-yl)piperazin-1-yl]-(5-propan-2-yl-1H-pyrazol-4-yl)methanone](/img/structure/B7042700.png)
![N-[1-[3-(6-propan-2-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethyl]methanesulfonamide](/img/structure/B7042705.png)

![3-ethyl-N-[(4-pyrazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7042750.png)
![(3R)-3-[5-(thiophen-3-ylmethyl)-1,2,4-oxadiazol-3-yl]-1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine](/img/structure/B7042757.png)
![N-(cyclopropylmethyl)-1-[2-methyl-4-(2-methylpropyl)-1,3-thiazole-5-carbonyl]piperidine-3-carboxamide](/img/structure/B7042761.png)

![N-[[2-(2-methoxyethoxy)-4-methylphenyl]methyl]-2,2,6-trimethylmorpholine-4-carboxamide](/img/structure/B7042770.png)
![[1-[4-Methyl-2-(2-oxopiperidin-1-yl)pentanoyl]piperidin-4-yl]urea](/img/structure/B7042771.png)
